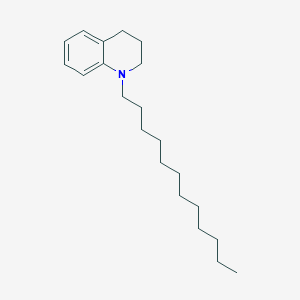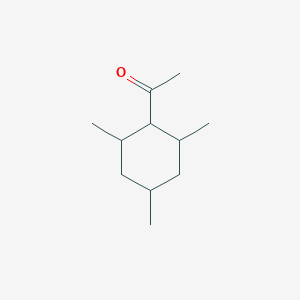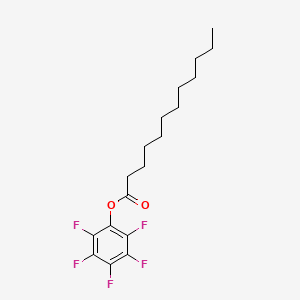
2-Ethenylornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenylornithine is a derivative of the amino acid ornithine, which plays a crucial role in the urea cycle. This compound is characterized by the presence of an ethenyl group attached to the ornithine molecule. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins but has significant biochemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is through the use of Grignard reagents, where the ethenyl group is introduced via a nucleophilic addition reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a polar aprotic solvent like ether to stabilize the Grignard reagent.
Industrial Production Methods
Industrial production of 2-Ethenylornithine may involve multi-step synthesis starting from readily available precursors such as ornithine and ethenyl halides. The process includes steps like halogenation, nucleophilic substitution, and purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenylornithine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives like amides and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Ethyl derivatives from reduction.
- Amides and esters from substitution reactions .
Applications De Recherche Scientifique
2-Ethenylornithine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications in treating metabolic disorders and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds .
Mécanisme D'action
The mechanism of action of 2-Ethenylornithine involves its interaction with enzymes and metabolic pathways. It can act as an inhibitor or substrate for enzymes like ornithine decarboxylase, affecting the biosynthesis of polyamines and other metabolites. The molecular targets include enzymes involved in the urea cycle and polyamine biosynthesis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ornithine: A precursor in the urea cycle and polyamine biosynthesis.
Eflornithine: An inhibitor of ornithine decarboxylase used in treating African trypanosomiasis.
Citrulline: Another intermediate in the urea cycle with similar metabolic roles.
Uniqueness
2-Ethenylornithine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research. Its ability to undergo various chemical transformations makes it a valuable compound in both academic and industrial settings .
Propriétés
| 111656-37-2 | |
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
2,5-diamino-2-ethenylpentanoic acid |
InChI |
InChI=1S/C7H14N2O2/c1-2-7(9,6(10)11)4-3-5-8/h2H,1,3-5,8-9H2,(H,10,11) |
Clé InChI |
BBAGHEILTMBQPL-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CCCN)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one](/img/structure/B14317168.png)
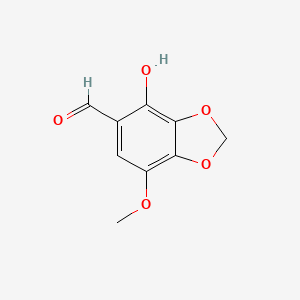
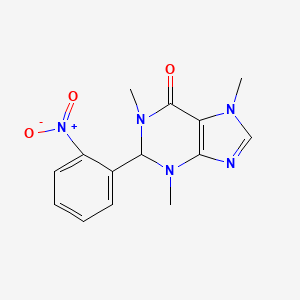
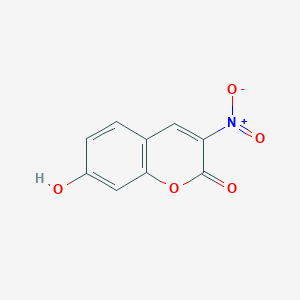
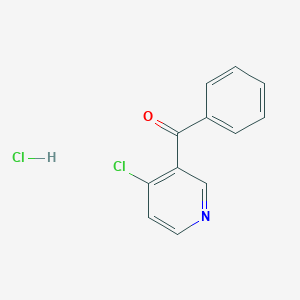
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
